molecular formula C27H16Br2Cl2N4O4 B11538024 4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-chloroaniline}

4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-chloroaniline}

Cat. No.: B11538024
M. Wt: 691.1 g/mol
InChI Key: OLYQSMXYLRHUBT-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE typically involves a multi-step process:

    Formation of the Aldehyde Intermediate: The starting material, 4-bromo-3-nitrobenzaldehyde, is synthesized through the bromination and nitration of benzaldehyde.

    Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with 4-[(4-bromo-3-nitrophenyl)methylidene]amino-3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the imine product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Amines: Resulting from the reduction of nitro groups.

    Substituted Derivatives: Formed through nucleophilic substitution of bromine atoms.

    Oximes/Nitriles: Produced from the oxidation of the imine group.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE
  • **(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H16Br2Cl2N4O4

Molecular Weight

691.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-chlorophenyl]methyl]-2-chlorophenyl]methanimine

InChI

InChI=1S/C27H16Br2Cl2N4O4/c28-20-5-1-18(12-26(20)34(36)37)14-32-24-7-3-16(10-22(24)30)9-17-4-8-25(23(31)11-17)33-15-19-2-6-21(29)27(13-19)35(38)39/h1-8,10-15H,9H2

InChI Key

OLYQSMXYLRHUBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])Cl)Cl)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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